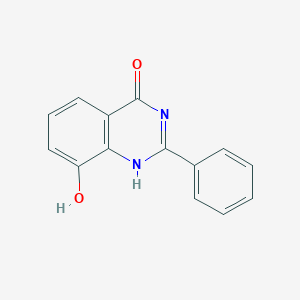

8-Hydroxy-2-phenyl-3H-quinazolin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甘氨酸脱氧胆酸钠是一种胆汁盐,是胆汁酸类化合物的一种。它以其在小肠中消化和吸收脂肪的作用而闻名。 这种化合物也因其对癌细胞的细胞毒性作用、改变胰腺导管通透性的能力及其降低血糖水平的潜力而被认可 .

准备方法

合成路线和反应条件: 甘氨酸脱氧胆酸钠是通过甘氨酸与脱氧胆酸的缀合合成的。该反应通常涉及脱氧胆酸羧基的活化,然后在偶联剂(如二环己基碳二亚胺(DCC))存在下与甘氨酸反应。 该反应在温和条件下进行,通常在室温下进行,以防止反应物分解 .

工业生产方法: 在工业环境中,甘氨酸脱氧胆酸钠的生产涉及从牛胆汁中提取脱氧胆酸,然后与甘氨酸缀合。该过程经过优化,以确保最终产品的产率高且纯度高。 然后通过结晶或色谱技术对该化合物进行纯化 .

化学反应分析

反应类型: 甘氨酸脱氧胆酸钠会发生各种化学反应,包括:

氧化: 这种反应会导致羟基化衍生物的形成。

还原: 还原反应可以将化合物转化为相应的醇。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

主要产物: 这些反应形成的主要产物包括羟基化衍生物、醇、酯和醚 .

科学研究应用

Antibacterial Activity

The antibacterial potential of 8-hydroxy-2-phenyl-3H-quinazolin-4-one has been explored through various studies.

- Mechanism of Action : Research indicates that quinazolinone derivatives can inhibit bacterial growth by targeting specific proteins involved in cell wall synthesis. For instance, a study demonstrated that derivatives of quinazolinones showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to bind to penicillin-binding proteins, crucial for bacterial cell wall integrity .

- Case Study : A series of synthesized 2-phenylquinazoline derivatives were tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results revealed that certain substitutions at the 3-position enhanced antibacterial activity significantly, indicating the importance of structural modifications in developing effective antibacterial agents .

Antioxidant Properties

This compound also exhibits notable antioxidant capabilities.

- Evaluation Methods : Various assays such as CUPRAC (Cupric Ion Reducing Antioxidant Capacity) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have been employed to assess the antioxidant activity of this compound. The presence of hydroxyl groups in specific positions on the phenyl ring was found to enhance its antioxidant properties .

- Findings : A study indicated that compounds with multiple hydroxyl groups exhibited superior metal-chelating abilities alongside antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated, particularly regarding its effects on various cancer cell lines.

- Mechanism : Quinazolinone derivatives have shown promise as dual inhibitors targeting both PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase) enzymes, which play critical roles in cancer cell proliferation and survival .

- Case Study : One notable compound derived from quinazolinones demonstrated significant antiproliferative effects against acute myeloid leukemia (AML) cells while sparing normal cells, highlighting its potential for selective cancer therapy . The lead compound exhibited good pharmacokinetic properties and induced necrosis selectively in cancerous cells.

Data Summary Table

作用机制

甘氨酸脱氧胆酸钠的作用机制涉及它与细胞膜的相互作用,导致通透性增加和细胞完整性破坏。这会导致癌细胞凋亡。该化合物还会影响胰腺导管的通透性,导致血糖水平发生变化。 分子靶标包括参与细胞信号通路的不同膜蛋白和酶 .

类似化合物:

脱氧胆酸钠: 另一种胆汁盐,具有类似的乳化特性,但细胞毒性作用不同。

甘胆酸钠: 一种结构相似但生物活性不同的胆汁盐。

牛磺脱氧胆酸钠: 一种胆汁盐,具有牛磺酸缀合物而不是甘氨酸

独特性: 甘氨酸脱氧胆酸钠的独特性在于其对癌细胞的特定细胞毒性作用及其改变胰腺导管通透性的能力。 这些特性使其成为研究和治疗应用中的一种宝贵化合物 .

相似化合物的比较

Sodium deoxycholate: Another bile salt with similar emulsifying properties but different cytotoxic effects.

Sodium glycocholate: A bile salt with a similar structure but different biological activities.

Sodium taurodeoxycholate: A bile salt with a taurine conjugate instead of glycine

Uniqueness: Sodium glycyldeoxycholate is unique due to its specific cytotoxic effects on cancer cells and its ability to alter pancreatic duct permeability. These properties make it a valuable compound in both research and therapeutic applications .

生物活性

Overview

8-Hydroxy-2-phenyl-3H-quinazolin-4-one, also known as 2-Phenylquinazolin-4(3H)-one, is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to the quinazolinone family, which is characterized by its significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2O2, with a molecular weight of 238.24 g/mol. The presence of a hydroxyl group at the 8-position and a phenyl group at the 2-position enhances its reactivity and biological interactions.

Target Enzymes

The primary mechanism of action for this compound involves its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular detoxification processes, and the compound has been shown to induce its activity, thereby enhancing the detoxification of reactive species in cells.

Cellular Effects

Research indicates that this compound exhibits significant cytoprotective effects by inducing NQO1 expression. This induction leads to increased resistance against oxidative stress and potential protection against various diseases, including cancer .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of quinazolinone derivatives, this compound demonstrated notable activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values ranging from 10 μM to 12 μM .

- Antioxidant Activity : A comparative analysis indicated that derivatives with hydroxyl groups significantly enhanced antioxidant activity. The presence of at least one hydroxyl group was essential for effective metal-chelating properties, which further contributes to its antioxidant capacity .

- Anti-inflammatory Effects : Experimental models have shown that this compound can reduce inflammation markers significantly when tested against induced inflammatory responses in animal models .

属性

分子式 |

C14H10N2O2 |

|---|---|

分子量 |

238.24 g/mol |

IUPAC 名称 |

8-hydroxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H10N2O2/c17-11-8-4-7-10-12(11)15-13(16-14(10)18)9-5-2-1-3-6-9/h1-8,17H,(H,15,16,18) |

InChI 键 |

JRDFYUFZPYBDNH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

手性 SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |

规范 SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

同义词 |

4(1H)-Quinazolinone, 8-hydroxy-2-phenyl- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。